(R)-Methyl 2-aminooctanoate (R)-Methyl 2-aminooctanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18310349
InChI: InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

(R)-Methyl 2-aminooctanoate

CAS No.:

Cat. No.: VC18310349

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-aminooctanoate -

Specification

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name methyl (2R)-2-aminooctanoate
Standard InChI InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m1/s1
Standard InChI Key YIXVJEQKTFRTBW-MRVPVSSYSA-N
Isomeric SMILES CCCCCC[C@H](C(=O)OC)N
Canonical SMILES CCCCCCC(C(=O)OC)N

Introduction

Structural and Chemical Properties

(R)-Methyl 2-aminooctanoate (IUPAC name: methyl (2R)-2-aminooctanoate) has the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol. The compound’s stereochemistry is defined by the R-configuration at the C2 chiral center, which influences its biochemical interactions and synthetic accessibility. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₉H₁₉NO₂
Molecular Weight173.25 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely polar organic solvents
SMILES NotationCCCCCCC(C(=O)OC)N
InChI KeyPredicted: JZMNXXDYKKBQNZ-UHFFFAOYSA-N

The compound’s structure shares similarities with other α-methyl α-amino acid esters, such as (R)-methyl 2-aminobutanoate , but its longer alkyl chain confers distinct hydrophobicity and conformational flexibility.

Synthesis and Stereochemical Control

Asymmetric Alkylation Strategies

The synthesis of quaternary α-methyl α-amino acids, including (R)-methyl 2-aminooctanoate, often employs chiral auxiliaries to enforce stereoselectivity. A method validated for analogous compounds involves pseudoephenamine alaninamide pivaldimine as a chiral auxiliary . This approach enables high diastereoselectivity (>20:1 dr) during alkylation steps, critical for constructing the R-configuration.

Representative Synthetic Route:

  • Chiral Auxiliary Attachment: Coupling pseudoephenamine with alaninamide pivaldimine.

  • Alkylation: Reaction with an octyl electrophile (e.g., octyl bromide) under basic conditions.

  • Auxiliary Removal: Mild hydrolysis or alcoholysis to yield the free amino acid or ester .

This method avoids racemization during deprotection, a common challenge in amino acid synthesis.

Biological and Metabolic Significance

Association with Genetic Variants

A metabolomics-genome-wide association study (mGWAS) identified 2-aminooctanoate as a metabolite linked to the NAT8 locus (rs375811360) in a Middle Eastern cohort . This missense variant (p.Arg125Gln) explains ~28.5% of the variance in 2-aminooctanoate levels, implicating NAT8 in its biosynthesis or catabolism. The R-enantiomer’s specific role remains uncharacterized but may relate to enantioselective enzyme interactions.

Analytical Characterization

Spectroscopic Methods

  • NMR: Expected signals include a triplet for the α-proton (δ ~3.8 ppm), a singlet for the methyl ester (δ ~3.6 ppm), and multiplet resonances for the octyl chain.

  • Mass Spectrometry: ESI-MS would show a [M+H]⁺ ion at m/z 174.1.

Applications and Future Directions

Pharmaceutical Development

The compound’s chiral center and ester functionality make it a candidate for:

  • Prodrug Design: Esterase-mediated release of active amino acids.

  • Peptide Mimetics: Incorporation into antimicrobial or enzyme-resistant peptides.

Metabolic Engineering

CRISPR-edited cell lines expressing NAT8 variants could elucidate the enantiomer-specific metabolic flux of 2-aminooctanoate derivatives .

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